molecular formula C21H17N5O2 B10893027 5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide

5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide

Cat. No.: B10893027
M. Wt: 371.4 g/mol
InChI Key: IJRPXRWDDBEUNP-YDZHTSKRSA-N
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Description

5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by the formation of the isoxazole ring through a cycloaddition reaction. The final step involves the condensation of the pyrazole and isoxazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms in the isoxazole ring.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 5-METHYL-3-PHENYL-N’~4~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-ISOXAZOLECARBOHYDRAZIDE stands out due to its unique combination of a pyrazole and isoxazole moiety. Similar compounds include:

  • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
  • 2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H17N5O2/c1-14-18(20(26-28-14)16-10-6-3-7-11-16)21(27)25-23-13-17-12-22-24-19(17)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,24)(H,25,27)/b23-13+

InChI Key

IJRPXRWDDBEUNP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=C(NN=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=C(NN=C3)C4=CC=CC=C4

Origin of Product

United States

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